molecular formula C8H15ClN2O B2688532 3-Amino-1-cyclopropylpiperidin-2-one;hydrochloride CAS No. 2551114-53-3

3-Amino-1-cyclopropylpiperidin-2-one;hydrochloride

Cat. No.: B2688532
CAS No.: 2551114-53-3
M. Wt: 190.67
InChI Key: UIDNMQUSJLEKQU-UHFFFAOYSA-N
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Description

3-Amino-1-cyclopropylpiperidin-2-one hydrochloride is a chemical compound with the CAS Number: 2551114-53-3 . It has a molecular weight of 190.67 . The compound is in the form of an oil .


Molecular Structure Analysis

The InChI code for 3-Amino-1-cyclopropylpiperidin-2-one hydrochloride is 1S/C8H14N2O.ClH/c9-7-2-1-5-10 (8 (7)11)6-3-4-6;/h6-7H,1-5,9H2;1H . This code provides a standard way to encode the compound’s molecular structure.

It is stored at a temperature of 4 degrees Celsius . The physical form of the compound is oil .

Scientific Research Applications

Organo- and Hydrogels Derived from Cyclo(L-Tyr-L-Lys) and Its ε-Amino Derivatives

Cyclo(L-Tyr-L-Lys) and its ε-amino derivatives exhibit potential as organo- and hydrogelators, with their gelation abilities varying by solvent and concentration. These compounds form self-assembled fibrillar networks, with hydrogen-bonding playing a crucial role in their aggregation. This research highlights the structural and functional versatility of amino derivatives in creating robust hydrogels, applicable in materials science and drug delivery systems (Xie et al., 2009).

Diversity Synthesis of N-substituted 2-amino-1,6-naphthyridine Derivatives

The development of new N-substituted 2-amino-1,6-naphthyridine derivatives via a one-pot reaction demonstrates the versatility of amino compounds in synthetic chemistry. These compounds are synthesized with excellent yields, showcasing the potential for rapid, efficient production of biomedically relevant molecules (Han et al., 2010).

Conformation and Anion Binding Properties of Cyclic Hexapeptides

Research into cyclic hexapeptides containing l-4-hydroxyproline and 6-aminopicolinic acid subunits explores their solubility, conformation, and receptor properties. This study provides insights into the design of receptor-specific ligands and the potential for developing novel therapeutic agents (Kubik & Goddard, 2002).

Synthesis and Crystal Structures of β-Oligopeptides

The research on β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid highlights the potential for developing peptides with unique structural motifs. These studies contribute to the understanding of peptide structure and function, with implications for drug design and protein engineering (Abele et al., 1999).

Total Synthesis of (+)-Aloperine

The synthesis of (+)-aloperine, involving an intramolecular Diels−Alder reaction with a N-silylamine linkage, underscores the significance of novel synthetic routes in accessing complex natural products. This approach may inspire the development of new synthetic methodologies for pharmaceuticals (Brosius et al., 1999).

Safety and Hazards

The compound has a GHS07 pictogram, which indicates that it can cause harm. The signal word is "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

3-amino-1-cyclopropylpiperidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c9-7-2-1-5-10(8(7)11)6-3-4-6;/h6-7H,1-5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDNMQUSJLEKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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